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Cerdulatinib Pharmacokinetic & Pharmacodynamic
Data

The table below summarizes key quantitative relationships between cerdulatinib exposure, target inhibition,

and clinical outcomes.

Parameter Value | Concentration Context /| Correlation

SYK Inhibition (ICso) 32 nM (Biochemical assay)  Preclinical activity.
[1]

JAK Inhibition (ICso) 0.5-12 nM (Biochemical Preclinical activity.

assay) [1]
Functional ICso in 0.22 - 1.11 pmol/L [2] [3] Inhibition of BCR, IL-2, IL-4, and IL-6 signaling
Whole Blood pathways.
Target Efficacy >90% inhibition of SYK & Achieved at tolerated exposures; correlated
Threshold JAK pathways [4] with tumor response.

Recommended Phase 30 mg twice daily (BID) [4] Initial 35 mg BID dose was reduced due to PK
2 Dose variability and serious adverse events (SAES).
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Management Strategies & Clinical Protocols

To manage PK variability and its impacts, the following protocols have been developed from clinical trials.

e Dosing Strategy: The recommended dosing schedule for continuous daily dosing is 30 mg orally,
twice daily, in 28-day cycles [4]. A starting dose of 35 mg BID led to higher-than-expected drug

concentrations and serious adverse events in some patients, prompting the dose reduction.

e PK Monitoring & Dose Adjustment: Implement a therapeutic drug monitoring (TDM) strategy
for patients. The phase 2 study established a protocol for monitoring drug concentrations and
implementing dose reductions if a patient is found to be a "PK outlier." This has resulted in an

improved safety profile [4].

¢ Correlating PK with PD and Efficacy: Use whole blood assays to monitor pharmacodynamic (PD)
effects. The extent of inhibition of BCR (SYK) and cytokine (JAK) signaling pathways in patient
blood samples correlates significantly with tumor response [2] [3]. This PD data can help confirm that

a patient's PK profile is sufficient for biological activity.

Troubleshooting Common Scenarios

Here are solutions to frequently encountered issues during cerdulatinib investigation.

e Scenario: Variable Tumor Response in Preclinical Models

o Investigation Guide: Assess the tumor microenvironment's role. Cerdulatinib induces
apoptosis even in the presence of microenvironmental protection, a setting where ibrutinib often
fails [1]. Check expression of anti-apoptotic proteins MCL-1 and BCL-xL, which are
downregulated by cerdulatinib [4].

e Scenario: Suspected Resistance to BTK Inhibition

o Investigation Guide: Test efficacy in models with the BTK C481S mutation. Cerdulatinib has
demonstrated the ability to block proliferation of primary CLL cells and transfected lymphoma
cells carrying this mutation, which confers resistance to ibrutinib [1].

e Scenario: Managing Adverse Events (AEs) in a Trial Setting
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o Action Guide: The most common AEs of any grade include diarrhea (27%), fatigue (27%), and
nausea (24%) [4]. For more serious AEs:
= Grade 3 Pancreatitis /| Asymptomatic Enzyme Elevations: Monitor amylase and lipase
levels. Asymptomatic elevation was a common grade =3 AE [5] [4].
= Grade 5 Infections: Two fatal infections occurred at the higher 35 mg BID dose. Vigilant
monitoring for and management of infection is critical [4].

Experimental Pathways & Workflows

For research into cerdulatinib's mechanism of action, the following experimental pathway is recommended.

Cerdulatinib

Inhibits \ Inhibits

Activates Activates

Click to download full resolution via product page

The corresponding workflow for validating this mechanism in a laboratory setting is outlined below.
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Stimuli:
- Anti-lg (BCR/SYK)
Cytokines (JAK/STAT)

Targets:
pSYK, pSTAT, pERK, pAKT

Assays:
Viability, Apoptosis,
Cell Cycle

Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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